molecular formula C19H23N3O2S B2796091 2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-83-0

2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2796091
CAS RN: 868978-83-0
M. Wt: 357.47
InChI Key: BSLMOHHZLCOHFL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridines have shown promising antiviral properties . They can potentially be used in the development of new antiviral drugs.

Antiulcer Activity

These compounds have demonstrated antiulcer activity , making them potential candidates for the development of new treatments for ulcers.

Antibacterial Activity

Imidazo[1,2-a]pyridines have shown antibacterial properties , which could be harnessed for the creation of new antibiotics.

Anticancer Activity

Some imidazo[1,2-a]pyridines have been found to exhibit anticancer properties . They could potentially be used in the development of new cancer therapies .

Antifungal Activity

These compounds have demonstrated antifungal properties , which could be used in the development of new antifungal medications.

Antituberculosis Properties

Imidazo[1,2-a]pyridines have shown antituberculosis properties . They could potentially be used in the development of new treatments for tuberculosis .

Cyclin-Dependent Kinase (CDK) Inhibitors

This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in cell cycle regulation, and their inhibition can be used in cancer therapy.

Calcium Channel Blockers

Imidazo[1,2-a]pyridines have been described as calcium channel blockers . These compounds could potentially be used in the treatment of conditions like hypertension and angina.

Future Directions

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction in this field could be the development of new drugs based on this scaffold .

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-18(22)11-13)5-7-20-25(23,24)19-15(3)9-14(2)10-16(19)4/h6,8-12,20H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLMOHHZLCOHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

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